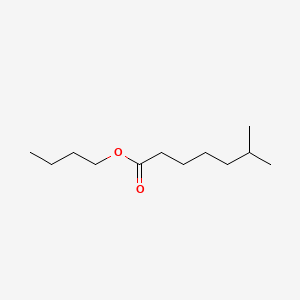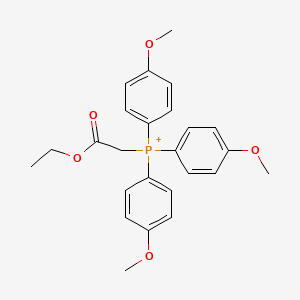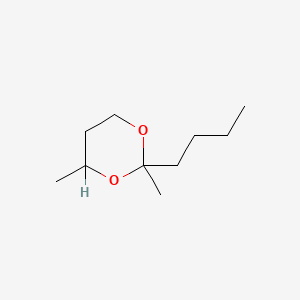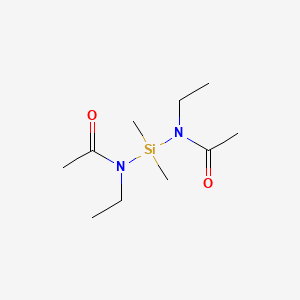
N,N'-(Dimethylsilylene)bis(N-ethylacetamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-(Dimethylsilylene)bis(N-ethylacetamide): is a chemical compound with the molecular formula C10H22N2O2Si and a molecular weight of 230.38 g/mol . This compound is known for its unique structure, which includes a dimethylsilylene group bonded to two N-ethylacetamide groups. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(Dimethylsilylene)bis(N-ethylacetamide) typically involves the reaction of dimethylchlorosilane with N-ethylacetamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:
(CH3)2SiCl2+2N-ethylacetamide→N,N’-(Dimethylsilylene)bis(N-ethylacetamide)+2HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N,N’-(Dimethylsilylene)bis(N-ethylacetamide) can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where the N-ethylacetamide groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products:
Oxidation: Formation of silanol or siloxane derivatives.
Reduction: Formation of silane derivatives.
Substitution: Formation of new compounds with different functional groups replacing the N-ethylacetamide groups.
Applications De Recherche Scientifique
Chemistry: N,N’-(Dimethylsilylene)bis(N-ethylacetamide) is used as a precursor in the synthesis of organosilicon compounds. It is also employed in the study of silicon-based polymers and materials.
Biology: In biological research, this compound is used to study the interactions of silicon-containing compounds with biological systems. It can be used as a model compound to investigate the behavior of silicon in biological environments.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of silicon-based drugs and drug delivery systems. Its unique structure allows for the exploration of new therapeutic agents.
Industry: In the industrial sector, N,N’-(Dimethylsilylene)bis(N-ethylacetamide) is used in the production of specialty chemicals and materials. It is also used in the development of advanced coatings and adhesives.
Mécanisme D'action
The mechanism of action of N,N’-(Dimethylsilylene)bis(N-ethylacetamide) involves its interaction with various molecular targets. The dimethylsilylene group can form strong bonds with other atoms, leading to the formation of stable complexes. The N-ethylacetamide groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and behavior in different environments.
Comparaison Avec Des Composés Similaires
- N,N’-(Dimethylsilylene)bis(N-methylacetamide)
- N,N’-(Dimethylsilylene)bis(N-propylacetamide)
- N,N’-(Dimethylsilylene)bis(N-butylacetamide)
Comparison: N,N’-(Dimethylsilylene)bis(N-ethylacetamide) is unique due to the presence of N-ethylacetamide groups, which provide specific steric and electronic properties. Compared to its analogs with different alkyl groups, this compound exhibits distinct reactivity and stability. The choice of alkyl group can significantly influence the compound’s physical and chemical properties, making N,N’-(Dimethylsilylene)bis(N-ethylacetamide) a valuable compound for various applications.
Propriétés
Numéro CAS |
79728-78-2 |
|---|---|
Formule moléculaire |
C10H22N2O2Si |
Poids moléculaire |
230.38 g/mol |
Nom IUPAC |
N-[[acetyl(ethyl)amino]-dimethylsilyl]-N-ethylacetamide |
InChI |
InChI=1S/C10H22N2O2Si/c1-7-11(9(3)13)15(5,6)12(8-2)10(4)14/h7-8H2,1-6H3 |
Clé InChI |
MYADPEFFMQPOQC-UHFFFAOYSA-N |
SMILES canonique |
CCN(C(=O)C)[Si](C)(C)N(CC)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[Methyl(phenylsulfonyl)amino]butanoic acid](/img/structure/B12655581.png)
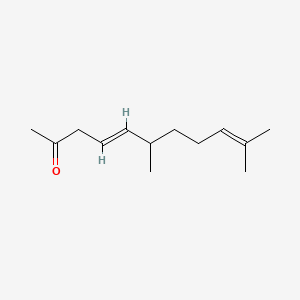
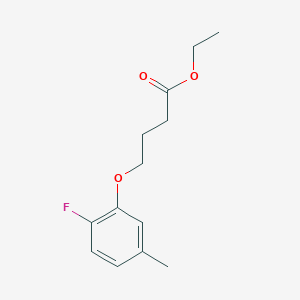

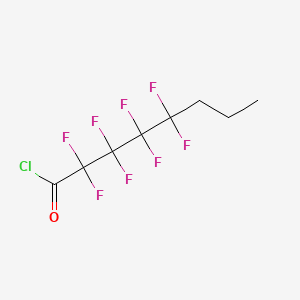
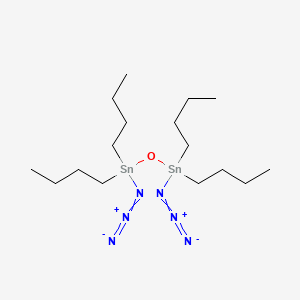
![(6-Bromoimidazo[1,2-a]pyrazin-2-yl)methanol](/img/structure/B12655611.png)
